(3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone

描述

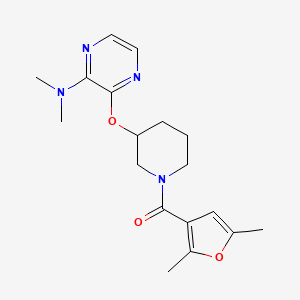

This compound is a methanone derivative featuring a hybrid heterocyclic architecture. Its structure comprises:

- A pyrazine ring substituted at position 3 with a dimethylamino group (-N(CH₃)₂) and at position 2 with a piperidin-1-yloxy moiety.

- A 2,5-dimethylfuran-3-yl group linked via a ketone bridge.

属性

IUPAC Name |

[3-[3-(dimethylamino)pyrazin-2-yl]oxypiperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-12-10-15(13(2)24-12)18(23)22-9-5-6-14(11-22)25-17-16(21(3)4)19-7-8-20-17/h7-8,10,14H,5-6,9,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBCJMMSTGGOTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)OC3=NC=CN=C3N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-((3-(Dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)(2,5-dimethylfuran-3-yl)methanone , known for its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 388.428 g/mol. Its structure features several significant components:

- Dimethylamino Group : Imparts basicity and potential interaction with biological targets.

- Pyrazine Moiety : Often linked to neuroactive properties.

- Piperidine Ring : Common in various pharmacologically active compounds.

- Furan Ring : Associated with diverse biological activities.

Pharmacological Properties

Research indicates that the compound exhibits various pharmacological activities:

- Anticancer Activity : Similar compounds have shown cytotoxicity against cancer cell lines, particularly in colon cancer and leukemia. The mechanism often involves DNA fragmentation and activation of apoptotic pathways, such as caspase activation .

- Neuroactive Effects : The dimethylamino group suggests potential neuroactivity, which has been observed in structurally related compounds.

- Antimicrobial Properties : Preliminary studies suggest that derivatives may possess antimicrobial activity, although specific data on this compound is limited.

The biological activity of this compound is hypothesized to involve:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby modulating their activity.

- Receptor Interaction : Potentially acting on neurotransmitter receptors, influencing signaling pathways.

Cytotoxicity Assays

In a study assessing the cytotoxic effects of similar compounds, it was found that certain derivatives caused significant cell death in human cancer cell lines while sparing normal cells. For instance, compounds with piperidine structures demonstrated enhanced potency compared to traditional chemotherapeutics like melphalan .

Structure-Activity Relationship (SAR)

A detailed SAR analysis indicated that modifications to the piperidine nitrogen could enhance interactions at primary and auxiliary binding sites, leading to increased cytotoxicity against malignant cells .

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-(Dimethylamino)pyrazin-2-yl)ethanone | Contains a pyrazine ring | Potential neuroactive properties |

| 1-[3-[3-(Dimethylamino)pyrazin-2-yl]oxypiperidin] | Similar piperidine structure | Investigated for anti-cancer activity |

| (E)-1-(3-(Dimethylamino)pyrazin-2-yl)-3-(furan-2-yl)prop-2-en-1-one | Furan ring addition | Exhibits different biological activities |

This table illustrates the diversity within this class of molecules and underscores the unique combination of functional groups present in the target compound that may confer distinct biological properties.

相似化合物的比较

Comparison with Structurally Similar Compounds

Key Structural Analogues from Evidence

The evidence highlights two methanone derivatives synthesized via similar routes:

(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a)

(5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone (7b) .

Comparative Analysis

Key Differences and Implications

- Heterocycle Choice : The target compound’s pyrazine and furan rings contrast with 7a/b’s pyrazole and thiophene. Thiophene’s aromaticity may enhance stability compared to furan, which is prone to ring-opening under acidic conditions .

- Functional Groups: The dimethylamino group in the target compound likely improves membrane permeability relative to 7a’s -CN or 7b’s ester group.

- Biological Relevance : Thiophene-based compounds (7a/b) are associated with antimicrobial and anticancer activities, while pyrazine derivatives often target nucleotide-binding domains (e.g., kinases) .

Substructure and Data Mining Insights

emphasizes the importance of frequent substructure analysis in predicting biological activity. Key substructures in the target compound include:

- Dimethylamino-pyrazine: A rare motif; similar groups in known drugs (e.g., gefitinib) enhance target binding .

- 2,5-Dimethylfuran : Less common than methylfurans in pharmaceuticals; may influence metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。